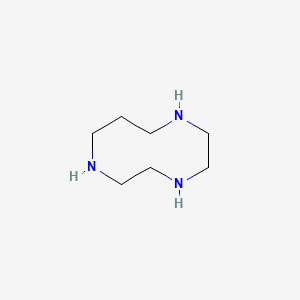

1,4,7-Triazecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,7-triazecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-2-8-4-6-10-7-5-9-3-1/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIURFCAPKNNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413102 | |

| Record name | 1,4,7-triazecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56575-49-6 | |

| Record name | 1,4,7-triazecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Macrocyclic Polyamine Chemistry

Macrocyclic polyamines are cyclic compounds containing multiple amino groups. researchgate.net They are a pivotal part of supramolecular chemistry, an interdisciplinary field that integrates material science, pharmaceutical science, and life science. royalsocietypublishing.org Compared to their linear counterparts, macrocyclic polyamines demonstrate a stronger pre-assembly ability and a greater capacity for recognizing guest molecules. This is attributed to the variability in their ring cavity size and the number and type of electron donor atoms within the ring structure. royalsocietypublishing.org The lone pair of electrons on the nitrogen atoms can form ammonium (B1175870) ions with hydrogen ions and can also interact with metal ions to create stable complexes. researchgate.net

Structural Characteristics of the 1,4,7 Triazecane Core

1,4,7-Triazecane, also known as 1,4,7-triazacyclononane (B1209588) (TACN), is an aza-crown ether with the chemical formula (C₂H₄NH)₃. wikipedia.org Formally, it is derived from cyclononane (B1620106) by replacing three equidistant methylene (B1212753) (CH₂) groups with amine (NH) groups. wikipedia.org It is one of the oligomers derived from aziridine. wikipedia.org

The key structural features of this compound are presented in the table below:

| Property | Value |

| IUPAC Name | 1,4,7-Triazonane |

| Chemical Formula | C₆H₁₅N₃ |

| Molar Mass | 129.2046 g/mol |

| Appearance | White powder |

| Melting Point | 42-45 °C |

| Boiling Point | 110-130 °C/7 mmHg |

| Data sourced from various chemical suppliers and databases. wikipedia.orgchemimpex.com |

As a tridentate ligand, this compound exhibits threefold symmetry and binds to one face of an octahedron of metalloids and transition metals. wikipedia.org The coordination of this compound to a metal center, such as chromium(III), results in a distorted octahedral geometry. nih.gov The Cr—N bond lengths in such a complex are in the range of 2.0621 (11) to 2.0851 (12) Å, with a mean inner N—Cr—N bond angle of 82.51 (5)°. nih.gov

Historical Development of Aza Macrocycle Synthesis Relevant to 1,4,7 Triazecane

The synthesis of macrocyclic polyamines gained prominence in 1987. researchgate.net The initial synthesis of 1,4,7-Triazecane was reported by Koyama and Yoshino in 1972. Their method involved the hydrolysis of the tosylamide groups of its precursor, 1,4-di-p-toluenesulfonyl-1,4,7-triazacyclononane, using hydrobromic acid and glacial acetic acid. This built upon earlier work from 1937 for the precursor's synthesis, which had a very low yield of 18%.

A significant advancement came in 1974 when Richman and Atkins developed a highly efficient method for preparing 9- to 21-membered saturated macrocycles containing three to seven heteroatoms. Their approach utilized preformed bissulfonamide sodium salts and sulfonate ester leaving groups in dipolar aprotic solvents, which eliminated the need for high-dilution techniques and enabled large-scale preparation. Other synthetic methods include the "crab-like" cyclization for producing derivatives of this compound. researchgate.net An improved process for obtaining triazacyclononanes involves reacting diethylenetriamine (B155796) with a sulfonylation agent to form a sulfonamidated diethylenetriamine, which is then cyclized. google.com

Contemporary Research Landscape and Scholarly Significance of 1,4,7 Triazecane

1,4,7-Triazecane is a popular tridentate ligand in coordination chemistry. wikipedia.org The resulting (TACN)M unit is kinetically inert, which allows for further synthetic modifications at other coordination sites. wikipedia.org Its N,N',N''-trimethylated analogue, 1,4,7-trimethyl-1,4,7-triazacyclononane, is also a widely studied tridentate ligand. wikipedia.org

The coordination flexibility of this compound has provided researchers with a vast library of radiometal-binding motifs that exhibit excellent thermodynamic stability and kinetic inertness upon metal complexation. nih.gov Synthetic modifications of the TACN backbone have produced ligands that can form metal complexes with coordination geometries suitable for various applications, including biomimicry and the development of radiopharmaceuticals. nih.gov For instance, derivatives of this compound are used as chelators for medical imaging. researchgate.net

Complexes of this compound with metals like copper(II) have been shown to catalyze the hydrolytic cleavage of phosphodiester bonds in DNA. wikipedia.orgbioorganica.org.ua Manganese-TACN complexes can catalyze the epoxidation of alkenes. wikipedia.org Furthermore, this compound-based chelators are of interest for complexing with technetium-99m and rhenium-186/188 for the development of radiopharmaceuticals. nih.gov

Key Research Challenges and Emerging Opportunities in 1,4,7 Triazecane Chemistry

Macrocyclization Routes for the this compound Scaffold

Macrocyclization reactions are a primary strategy for constructing the this compound ring system. These methods typically involve the formation of the large ring from acyclic precursors in a single, crucial step.

Diethylenetriamine-Based Cyclization with Ethylene (B1197577) Linkers

A common and effective approach to the this compound core involves the cyclization of diethylenetriamine (B155796) with a C2-synthon, effectively introducing the final ethylene linker to close the macrocycle. google.comgoogle.com This strategy leverages the readily available and inexpensive nature of diethylenetriamine.

To control the cyclization process and prevent unwanted side reactions such as polymerization, the amine functionalities of diethylenetriamine are typically protected. google.comgoogle.com A widely used strategy is sulfonamidation, where the primary and secondary amines are converted to sulfonamides, most commonly tosylamides, by reaction with a sulfonyl chloride like p-toluenesulfonyl chloride (TsCl). google.com This serves a dual purpose: it protects the amines and activates the terminal nitrogen atoms for the subsequent cyclization reaction.

The use of protecting groups is a key aspect of an improved synthesis process for triazacyclononanes, which can be adapted for this compound. google.comgoogle.com The process involves reacting diethylenetriamine with a sulfonylation agent to form a sulfonamidated intermediate. google.comgoogle.com This intermediate is then cyclized, and the sulfonyl protecting groups are subsequently removed to yield the desired macrocycle. google.com

The efficiency of the diethylenetriamine-based macrocyclization is highly dependent on the reaction conditions. google.comgoogle.com The choice of solvent and base plays a critical role in maximizing the yield of the desired macrocycle while minimizing the formation of byproducts.

An improved process utilizes an aqueous medium with an inorganic base for the initial sulfonamidation step. google.comgoogle.com This is a departure from traditional methods that often employ organic amines like pyridine (B92270) or triethylamine (B128534) in organic solvents. google.com For the cyclization step, a two-phase system consisting of an aqueous mixture of the sulfonamidated diethylenetriamine and an aprotic organic solvent is employed. google.comgoogle.com This allows for the cyclizing agent, such as ethylene glycol ditosylate or ethylene dibromide, to react effectively. google.comgoogle.com

The selection of the base is also crucial. While various bases can be used, studies on related amidation reactions have shown that strong bases like sodium hydride (NaH) can lead to significantly higher yields compared to weaker bases like potassium carbonate (K2CO3) under certain conditions. researchgate.net The optimization of reaction conditions, including temperature, solvent, and catalyst, is a general principle that can lead to more efficient and sustainable syntheses. numberanalytics.combeilstein-journals.org For instance, in the synthesis of dihydrobenzofuran neolignans, a related field involving coupling reactions, acetonitrile (B52724) was identified as a "greener" and effective solvent, and the reaction time was significantly reduced without compromising the yield through careful optimization. scielo.brchemrxiv.org

| Factor | Condition | Outcome | Reference |

| Solvent for Sulfonamidation | Aqueous medium | Improved process over organic solvents | google.comgoogle.com |

| Base for Sulfonamidation | Inorganic base (e.g., K2CO3) | Effective in aqueous media | google.com |

| Solvent for Cyclization | Aprotic organic solvent with aqueous mixture | Facilitates reaction with cyclizing unit | google.comgoogle.com |

| Base for Amidation | NaH | Highest yield (80%) in a model system | researchgate.net |

| Optimized Solvent | Acetonitrile | "Greener" with good conversion/selectivity in a related reaction | scielo.brchemrxiv.org |

Ring Expansion Methodologies for Accessing this compound

Ring expansion reactions offer an alternative and powerful strategy for the synthesis of medium-sized rings like this compound, often avoiding the challenges of direct macrocyclization under high dilution conditions. whiterose.ac.ukresearchgate.net These methods typically involve the formation of a smaller, more readily accessible ring, which is then expanded to the desired ten-membered macrocycle.

The Nucleophilic Catalyst Induced Cascade Ring Expansion (NICE) method is a strategy that utilizes an internal nucleophilic catalyst to facilitate a cascade reaction that results in ring expansion. whiterose.ac.ukwhiterose.ac.uk This approach avoids direct end-to-end cyclization by proceeding through a series of more favorable smaller ring formations and subsequent expansions. whiterose.ac.uk The strategic placement of a nucleophilic group, such as a pyridine or tertiary amine, within the linear precursor allows for an initial intramolecular cyclization to form a 5- to 7-membered ring intermediate. whiterose.ac.uk This intermediate then undergoes a ring-opening and expansion sequence to generate the larger macrocycle. whiterose.ac.ukwhiterose.ac.uk While the direct application of NICE to this compound is not explicitly detailed in the provided context, the principles of this methodology are applicable to the synthesis of various medium-sized rings. whiterose.ac.uk

The Conjugate Addition/Ring Expansion (CARE) methodology is another innovative cascade reaction for synthesizing medium-sized rings. whiterose.ac.ukrsc.orgsemanticscholar.org This method involves the conjugate addition of a primary amine to a cyclic imide, which then triggers a ring expansion cascade. whiterose.ac.ukrsc.orgsemanticscholar.org This protecting-group-free reaction is often high-yielding and has a broad scope, particularly concerning the amine component. whiterose.ac.uk The CARE reaction can be performed iteratively, allowing for the sequential "growth" of the macrocycle. whiterose.ac.ukrsc.orgsemanticscholar.org For example, aza-Michael addition of a primary amine to an acryloyl imide leads to a concomitant ring expansion. whiterose.ac.uk This process regenerates a secondary amide, enabling further iterations. whiterose.ac.uk This methodology has been successfully used to prepare medium-sized lactams and could be conceptually applied to the synthesis of this compound derivatives. whiterose.ac.ukrsc.orgsemanticscholar.org

| Method | Key Features | Starting Materials | Products | Reference |

| NICE | Internal nucleophilic catalyst, cascade reaction, avoids direct macrocyclization | Linear precursors with internal nucleophiles | Medium-sized rings | whiterose.ac.ukwhiterose.ac.uk |

| CARE | Conjugate addition triggers ring expansion, protecting-group-free, iterative | Cyclic imides and primary amines | Medium-sized lactams, macrocyclic peptide mimetics | whiterose.ac.ukrsc.orgsemanticscholar.org |

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is essential for tailoring its properties for specific applications. Researchers have developed various strategies to introduce substituents at both the nitrogen and carbon atoms of the macrocyclic ring.

Preparation of this compound Tetraone Structures

The synthesis of this compound derivatives featuring multiple ketone groups, specifically tetraone structures, often involves peptide chemistry principles. These structures serve as important intermediates and peptidomimetics.

A primary method for constructing this compound tetraone structures involves the stepwise coupling of amino acids to form a linear peptide precursor, which is subsequently cyclized. sapub.org A notable example is the synthesis of 6,10-diisopropyl-3-methyl-1,4,7-triazecane-2,5,8,9-tetraone, also referred to as NCA-VAV. sapub.orgsciencepublishinggroup.com

The process begins with the protection of the amine group of the first amino acid, L-Valine, using a di-tert-butyl dicarbonate (B1257347) (Boc) group. sapub.orgscispace.com This Boc-protected valine is then coupled with a second amino acid, Alanine, followed by a third, another L-Valine, to produce a linear trimer, Boc-Val-Ala-Val-OH (Boc-VAV-OH). sapub.org This stepwise assembly ensures a defined sequence, which is critical for the final macrocyclic structure. sapub.orgnih.gov The synthesis and characterization of an intermediate in this process, Boc-VA-OH, yielded a pure white solid with the properties detailed below. sapub.org

Table 1: Properties of Boc-VA-OH Intermediate

| Property | Value |

|---|---|

| Yield | 94% |

| Melting Point | 123.5°C |

| TLC Rf (20:1 DCM:MeOH) | 0.39 |

Data sourced from a study on the synthesis of NCA-VAV. sapub.org

The fully assembled and deprotected linear peptide is then prepared for the final ring-closing step. nih.gov

The crucial step of converting the linear peptide precursor into the final macrocyclic tetraone is often facilitated by a Lewis acid. sapub.org In the synthesis of NCA-VAV, the linear trimer Boc-VAV-OH was successfully cyclized into the this compound-2,5,8,9-tetraone monomer using a Lewis acid catalyst. sapub.org Lewis acids are employed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the terminal amine, thereby promoting the intramolecular cyclization. rsc.orgnih.gov This method provides a direct pathway to forming the 10-membered ring of the triazecane derivative. sapub.org While various Lewis acids have been explored in macrocyclization reactions, their success can be highly dependent on the specific substrate and reaction conditions. whiterose.ac.uk

N-Functionalization Strategies for this compound

Modifying the nitrogen atoms of the this compound ring is a common strategy to alter the molecule's coordination properties, solubility, and biological activity. These strategies often involve the use of protecting groups and subsequent alkylation or arylation reactions.

A prevalent technique is the use of the N-tert-butoxycarbonyl (Boc) group, which protects the amine functionality during synthesis and can be removed under specific conditions to allow for further functionalization. scispace.com Another powerful method involves the direct, selective mono-N-alkylation of unprotected amino acids using alcohols as the alkylating agents, catalyzed by an NHC-Ir(III) complex. nih.gov This approach offers a quantitative way to introduce functional groups onto the nitrogen atoms. nih.gov

For related macrocycles like 1,4,7-triazacyclononane (B1209588) (TACN), a flexible method involves the reduction of a 1,4,7-tribenzyl-1,4,7-triazonane-2,6-dione intermediate, followed by the removal of the benzyl (B1604629) groups and subsequent alkylation reactions to create various N,N',N''-substituted derivatives. researchgate.net Furthermore, advanced strategies such as regioisomeric N-functionalization on asymmetric backbones have been shown to yield compounds with significantly different properties, highlighting the importance of precise synthetic control. rsc.org

Carbon-Functionalization Approaches for Macrocyclic Triamines

Introducing functional groups onto the carbon backbone of macrocyclic triamines like this compound presents a different synthetic challenge but offers a way to create chiral centers or attach side chains without altering the fundamental nature of the nitrogen donors.

One innovative, protecting-group-free approach allows for the direct α-C–H bond functionalization of cyclic secondary amines. nih.gov This one-pot procedure involves an intermolecular hydride transfer to form an imine intermediate, which is then captured by an organolithium nucleophile. nih.gov This method is notable for its regioselectivity and stereospecificity. nih.gov

Another strategy, demonstrated for the related TACN macrocycle, utilizes a bicyclic aminal intermediate formed from the reaction of diethylenetriamine and chloroacetaldehyde. researchgate.net This intermediate provides access to a new class of TACN derivatives that are functionalized on the carbon skeleton, such as C-aminomethyl-TACN. researchgate.net

Table 2: Key Strategies for Functionalization

| Functionalization Type | Method | Key Features |

|---|---|---|

| N-Functionalization | NHC-Ir(III) Catalyzed Alkylation | Quantitative, uses unprotected substrates and alcohols. nih.gov |

| Benzyl Group Removal/Alkylation | Flexible method for various N-substituents on related macrocycles. researchgate.net | |

| C-Functionalization | Intermolecular Hydride Transfer | Protecting-group-free, regioselective, stereospecific. nih.gov |

Advanced Purification Techniques for this compound Compounds

The isolation and purification of this compound derivatives are critical to obtaining materials of sufficient quality for characterization and application. Due to the polar nature of these compounds and the potential for complex reaction mixtures, multi-step purification protocols are often required.

A common and effective method is column chromatography. sapub.org For instance, in the synthesis of a protected trimer precursor to NCA-VAV, the product was purified by column chromatography after initial workup. sapub.org Flash column chromatography is also a standard technique for purifying intermediates in the synthesis of related macrocycles. whiterose.ac.uk

The purification process often involves a series of extraction and washing steps. For example, a reaction mixture might be washed sequentially with dilute acidic (e.g., 5% KHSO₄) and basic (e.g., 5% NaHCO₃) solutions, followed by a saturated sodium chloride solution to remove inorganic byproducts and unreacted starting materials. sapub.org After extraction into an organic solvent, the product is dried using an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) before final solvent removal under vacuum. sapub.org

The purity of the final compound is typically assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is used for rapid monitoring of reaction progress and initial purity assessment. sapub.org High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. sapub.org The structural integrity and identity of the purified compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), as well as mass spectrometry (ESMS). sapub.orgmdpi.com

Chromatographic Separations (e.g., HPLC, Column Chromatography)

Chromatography is a cornerstone of purification in the synthesis of this compound derivatives. This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a widely used preparative technique for purifying macrocyclic compounds from reaction mixtures. miamioh.edu The process involves a solid adsorbent, typically silica (B1680970) gel, packed into a vertical glass column, which serves as the stationary phase. miamioh.edu A solvent or a mixture of solvents, the mobile phase (eluent), is passed through the column to carry the components of the mixture at different rates. miamioh.edu Separation is achieved based on the varying degrees of adsorption of the compounds onto the stationary phase; less polar compounds typically elute faster than more polar compounds. miamioh.edu

In the context of this compound derivatives, silica gel column chromatography is frequently employed. epo.orgsapub.org The selection of the eluent system is crucial and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). sapub.orgepfl.ch A common mobile phase for these amine-containing compounds is a mixture of a relatively non-polar solvent like dichloromethane (B109758) (DCM) and a polar solvent such as methanol (B129727) (MeOH), with the ratio adjusted to achieve optimal separation. sapub.org For instance, a derivative of this compound-2,5,8,9-tetraone was purified using a mobile phase of DCM:MeOH (20:1). sapub.org The progress of the separation is monitored by collecting fractions and analyzing them by TLC. miamioh.edu Fractions containing the pure product are then combined and the solvent is removed to yield the purified macrocycle. sapub.org

Table 1: Examples of Column Chromatography for this compound Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | TLC Rf Value | Reference |

|---|---|---|---|---|

| 6,10-diisopropyl-3-methyl-1,4,7-triazecane-2,5,8,9-tetraone | Silica Gel | Dichloromethane:Methanol (20:1) | 0.75 | sapub.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative separation technique that offers higher resolution and speed compared to conventional column chromatography. sioc-journal.cn It utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to more efficient separations. sioc-journal.cn HPLC can be used both to assess the purity of a synthesized this compound derivative and for its purification on a semi-preparative or preparative scale. epo.orgsapub.orgsioc-journal.cn

Several modes of HPLC are applicable:

Reverse-Phase HPLC (RP-HPLC) : This is one of the most common modes, where the stationary phase is non-polar (e.g., C18-functionalized silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. microsynth.commdpi.com It is effective for purifying compounds by separating them from more polar or less polar impurities. microsynth.com

Ion-Exchange HPLC (IEX-HPLC) : This method is particularly useful for charged molecules. It separates compounds based on their net charge by using a stationary phase with ionic functional groups. microsynth.com For derivatives of this compound, which possess basic nitrogen atoms, cation-exchange chromatography could be a viable purification strategy.

Chiral HPLC : For enantiomerically pure this compound derivatives, chiral HPLC is essential to separate stereoisomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their resolution. mdpi.com

The purity of final compounds is often confirmed by analytical HPLC, with results indicating purities of 95% or higher being achievable for derivatives after purification. sapub.orgnih.gov

Table 2: HPLC Purification Applications and Conditions Relevant to Macrocycle Derivatives

| HPLC Mode | Stationary Phase Type | Common Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Semi-preparative HPLC | Not Specified | Not Specified | Separation and purification of reaction intermediates. | sioc-journal.cn |

| Reverse-Phase (RP-HPLC) | Non-polar (e.g., C18) | Water/Acetonitrile or Water/Methanol with additives (e.g., Acetic Acid) | Purification of final products, removal of truncated sequences. | microsynth.commdpi.com |

| Ion-Exchange (IEX-HPLC) | Charged (anionic or cationic) | Buffered aqueous solutions | Purification of charged molecules, superior for longer oligomers. | microsynth.com |

Recrystallization and Other Isolation Methods

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. mt.com The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. mnstate.edu An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. ualberta.ca As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor). mt.com

The key steps in recrystallization are:

Solvent Selection : An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and easily removable. mt.com Sometimes a mixed-solvent system is required. mnstate.edu

Dissolution : The crude solid is dissolved in the minimum volume of the boiling solvent to create a saturated solution. ualberta.ca

Filtration (optional) : If insoluble impurities are present, a hot gravity filtration is performed. ualberta.ca

Crystallization : The hot, clear solution is allowed to cool slowly and without disturbance to promote the formation of large, pure crystals. mnstate.edu

Isolation : The formed crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. mnstate.eduualberta.ca

In the synthesis of this compound derivatives, recrystallization can be a highly effective final purification step. For example, a tetraone derivative of this compound was successfully recrystallized from ethyl acetate (B1210297) to yield pure crystals. sapub.org Similarly, related amine macrocycles have been purified by recrystallization after reduction from their imine precursors. mdpi.com

Other Isolation Methods

Besides chromatography and recrystallization, other methods can be employed for the isolation of macrocycles. Precipitation is a straightforward technique where the desired product is isolated as a solid from a solution. This can be achieved by changing the solvent composition to decrease the solubility of the product or by altering conditions like pH. In some macrocyclization reactions, the target compound precipitates directly from the reaction mixture, which simplifies the workup procedure significantly. acs.org

Fundamental Principles of Macrocyclic Triamine-Metal Ion Complexation

Macrocyclic ligands, such as this compound, offer distinct advantages over their acyclic counterparts in metal ion complexation. A key principle is the macrocyclic effect , which describes the enhanced thermodynamic stability and kinetic inertness of metal complexes formed with macrocyclic ligands compared to those formed with analogous open-chain ligands core.ac.ukwikipedia.orgedurev.inlibretexts.org. This effect arises from several factors, including the pre-organization of the macrocycle for metal binding, which reduces the entropic penalty associated with complex formation core.ac.ukedurev.inlibretexts.org. The cyclic structure constrains the ligand's conformation, making it more pre-organized to encapsulate a metal ion core.ac.ukedurev.inlibretexts.org.

Thermodynamic and Kinetic Aspects of this compound Metal Complexes

The study of metal complexes of this compound involves a detailed examination of their thermodynamic stability and kinetic behavior. These aspects are crucial for understanding the complex's formation, persistence, and potential applications.

Determination of Stability Constants (logβ) and Protonation Constants (pKa)

Stability constants (logβ) quantify the strength of the interaction between a metal ion and a ligand in solution, representing the equilibrium constant for the formation of a complex wikipedia.orgscispace.com. Higher logβ values indicate greater stability. Protonation constants (pKa) , on the other hand, describe the basicity of the ligand's donor atoms, indicating their affinity for protons d-nb.infoscienceready.com.aumdpi.comlardbucket.org. These values are essential for predicting the ligand's behavior across different pH ranges and its ability to coordinate to metal ions.

While specific logβ and pKa values for this compound itself are not extensively detailed in the provided search results, general trends for similar macrocyclic triamines and related ligands highlight the importance of these parameters. For instance, studies on tetraazamacrocycles like DOTA show high stability constants for lanthanide complexes, with values for [Gd(DOTA)]- being very high, indicative of strong binding d-nb.info. Protonation constants are typically determined through potentiometric titrations, while stability constants can be determined using various methods including potentiometry, spectrophotometry, and calorimetry wikipedia.orgscispace.comd-nb.info. The basicity of the nitrogen atoms in this compound would influence its ability to coordinate to metal ions, especially in acidic conditions where protonation competes with metal binding.

Speciation Studies in Solution

Speciation studies investigate the distribution of different metal-ligand species present in a solution as a function of variables such as pH, metal-to-ligand ratio, and temperature nih.gov. Understanding speciation is vital, particularly for applications in biological or environmental systems where varying pH conditions can dramatically alter the predominant species and their associated properties nih.gov.

The thermodynamic data, specifically the stability and protonation constants, are fundamental for predicting and modeling the speciation of metal complexes nih.govnih.gov. For example, at low pH, the ligand will be protonated, reducing its ability to coordinate to metal ions. As the pH increases, deprotonation occurs, allowing for complex formation. Different metal-ligand ratios can lead to the formation of various species, such as ML, ML2, or ML3, where M is the metal ion and L is the ligand scispace.comnih.gov. Techniques like UV-Vis spectrophotometry and NMR spectroscopy are employed to experimentally determine and confirm speciation patterns nih.govnih.govnih.govfrontiersin.org.

Structural Analysis of this compound Metal Complexes

The structural characteristics of metal complexes formed with this compound ligands provide insights into their coordination geometries, electronic properties, and binding modes.

Coordination Geometries and Ligand Field Environments

The coordination geometry around the metal ion in this compound complexes is influenced by the size and flexibility of the macrocyclic ring, as well as the inherent coordination preferences of the metal ion. Common geometries observed for metal complexes with macrocyclic amine ligands include octahedral, square planar, and tetrahedral arrangements frontiersin.orgscirp.orglibretexts.orgmdpi.com. For instance, Zn(II) complexes with 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN), a related macrocycle, have been shown to adopt octahedral geometries, coordinating to the three nitrogen atoms of the macrocycle and three water molecules frontiersin.org. Similarly, complexes of other macrocyclic ligands with transition metals like Cr(III) and Ni(II) often exhibit octahedral coordination, with the metal ion being hexacoordinated scirp.org.

The ligand field environment refers to the electronic interactions between the metal d-orbitals and the ligands. This environment dictates many of the complex's properties, including its color, magnetic behavior, and reactivity libretexts.orgrsc.orglibretexts.org. The strength of the ligand field, often quantified by the ligand field splitting energy (Δo for octahedral complexes), is influenced by the nature of the ligand and the metal ion libretexts.orgrsc.orglibretexts.org. Macrocyclic ligands like this compound can impose specific ligand field strengths due to their pre-organized structures and the nature of their donor atoms. For example, studies on Ni(II) complexes with sulfur-containing macrocycles like 1,4,7-trithiacyclononane (B1209871) (ttcn) have shown that the ligand field strength can be tuned to achieve specific magnetic properties rsc.org. X-ray crystallography is a primary technique for determining the precise three-dimensional structure and coordination geometry of these complexes frontiersin.orgscirp.orgontosight.ailibretexts.orgazolifesciences.comresearchgate.netrsc.orgnih.gov.

Tridentate and Multidentate Binding Modes in this compound Systems

While the core this compound ligand is tridentate, modifications or the presence of additional donor atoms in substituted derivatives can lead to higher denticities. However, for the parent this compound, the primary binding mode is tridentate. The macrocyclic nature ensures that these three donor atoms are held in a conformationally favorable arrangement for complexation, contributing to the macrocyclic effect core.ac.ukedurev.inlibretexts.org. The ligand effectively wraps around the metal ion, occupying three coordination sites, and the remaining sites are typically filled by solvent molecules or counterions, depending on the metal's coordination number and the reaction conditions frontiersin.orgscirp.orgmdpi.com.

Redox Chemistry of this compound Metal Complexes

The redox properties of metal complexes incorporating this compound ligands are a subject of interest, particularly concerning the accessible oxidation states of the coordinated metal ions and potential ligand-based redox processes.

Electrochemical Characterization and Spectroelectrochemistry

Electrochemical techniques are vital for understanding the redox behavior of this compound metal complexes. While specific studies directly detailing electrochemical characterization and spectroelectrochemistry of this compound complexes are not explicitly highlighted in the provided snippets, related research on cyclic peptides and their metal complexes, such as copper complexes with deprotonated peptide donors, demonstrates the utility of these methods qut.edu.au. For example, electrochemical oxidation of copper complexes with cyclic tetrapeptides has been used to generate Cu(III) species, with redox potentials influenced by the ligand's donor atoms qut.edu.au. This suggests that similar studies on this compound complexes would involve techniques like cyclic voltammetry to determine redox potentials and spectroelectrochemistry to correlate spectral changes with electron transfer events.

Metal Ion Selectivity and Binding Patterns

This compound and its derivatives can exhibit selectivity in binding to different metal ions, influenced by factors such as cavity size and the nature of donor atoms.

Size-Selectivity in Lanthanide Ion Binding

Studies have indicated that macrocyclic ligands can display size-selectivity in binding lanthanide ions, a property crucial for separation and sensing applications. While specific data on this compound's size-selectivity for lanthanides is not detailed in the provided snippets, the general principle of macrocycle cavity size matching lanthanide ionic radii is well-established. This suggests that derivatives of this compound with tailored ring sizes could be developed for selective lanthanide complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and dynamics of organic molecules. It exploits the magnetic properties of atomic nuclei, providing information about the local electronic environment, connectivity, and spatial relationships between atoms.

Proton NMR (¹H NMR) spectroscopy is highly sensitive to the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal is influenced by neighboring atoms, functional groups, and electronic effects, such as magnetic anisotropy and hydrogen bonding. For this compound, ¹H NMR would reveal distinct signals for the methylene (B1212753) protons adjacent to the nitrogen atoms, providing information about the symmetry and conformation of the ring. In derivatives, diagnostic ¹H NMR shifts can be observed for minor rotamers, aiding in conformational analysis rsc.org. Studies on metal complexes of related macrocyclic ligands, such as functionalized triazacyclononanes, utilize ¹H NMR to confirm ligand coordination and assess the electronic environment around the metal center rsc.org.

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. Each chemically distinct carbon atom typically gives rise to a unique signal, with its chemical shift indicating the type of carbon (e.g., aliphatic, aromatic, carbonyl) and its electronic environment. For this compound, ¹³C NMR would resolve signals corresponding to the different methylene carbons within the ring. The absence of hydrogen atoms on quaternary carbons can lead to weaker signals, but these are crucial for complete structural assignment. ¹³C NMR has been employed to characterize the carbon framework of triazecane derivatives and their complexes, confirming structural integrity and coordination effects rsc.orgrsc.org.

NMR spectroscopy is a powerful technique for studying molecular dynamics in solution, including conformational changes and ligand exchange processes. Variable temperature NMR experiments can reveal changes in chemical shifts and signal broadening as molecules undergo conformational interconversions or exchange between different sites. For metal complexes of this compound, NMR can be used to monitor ligand exchange dynamics, providing insights into the lability of the macrocyclic ligand and its interaction with metal ions rsc.orgfudan.edu.cnutoronto.caunige.ch. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also be used to determine through-space proximity of protons, aiding in conformational assignments in solution bhu.ac.in.

Mass Spectrometry (MS) for Molecular Identification and Stoichiometry

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, enabling the identification of compounds and the determination of their molecular formulas and stoichiometry.

Electrospray Ionization Mass Spectrometry (ESMS) is a soft ionization technique particularly well-suited for analyzing polar, thermally labile molecules, including amines and metal complexes. ESMS typically generates intact molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺), allowing for accurate molecular weight determination. This technique has been used to characterize triazecane derivatives, such as 6,10-diisopropyl-3-methyl-1,4,7-triazecane-2,5,8,9-tetraone (NCA-VAV), where ESMS spectra revealed characteristic ions and salts that confirmed its structure sapub.org. ESMS is also routinely used for identifying and characterizing metal complexes, providing evidence for the stoichiometry and the presence of the macrocyclic ligand nih.govchempap.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the precise arrangement of atoms, bond lengths, bond angles, and molecular conformations can be elucidated azolifesciences.com. For this compound and its derivatives or metal complexes, X-ray crystallography provides unambiguous information about the macrocyclic ring's conformation, the coordination geometry around metal centers, and intermolecular interactions such as hydrogen bonding. Studies on related macrocyclic ligands and their metal complexes have revealed detailed structural parameters, confirming the proposed coordination modes and solid-state structures rsc.orgresearchgate.netnih.govresearchgate.netd-nb.infomdpi.commdpi.com.

Compound List

The following compounds are referenced in the context of this article:

this compound

{PhNHC(O)CH₂}₃-tacn (Ligand 1) rsc.org

{iPrNHC(O)CH₂CH₂}₃-tacn (Ligand 2) rsc.org

M(1)₂ and M(2)₂ (Metal complexes) rsc.org

Co(1-H)₂ (Cobalt complex) rsc.org

Ga(3) (Gallium complex) rsc.org

6,10-diisopropyl-3-methyl-1,4,7-triazecane-2,5,8,9-tetraone (NCA-VAV) sapub.org

tert-Butyl 1-(4-fluorobenzyl)-2,8-dioxo-1,4,7-triazecane-4-carboxylate (17c)

Molecular Mechanics (MM) Calculations for Conformational Analysis

Molecular Mechanics (MM) methods are widely employed for the conformational analysis of flexible macrocyclic compounds like this compound. These methods utilize classical mechanics principles and parameterized force fields to model the potential energy of a molecule as a function of its atomic coordinates.

Quantum Chemical Methods: Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, provide a more rigorous approach to understanding molecular properties by solving the Schrödinger equation. These methods offer detailed insights into electronic structure, bonding, and energetics.

DFT and ab initio calculations are employed to elucidate the electronic structure of this compound, providing information on electron density distribution, molecular orbitals, and atomic charges. These calculations can also be used to determine the relative stabilities of different isomers or tautomers of this compound or its derivatives. For instance, DFT simulations have been utilized to predict the viability and stability of ring expansion reactions in related cyclic systems, providing a basis for understanding the energetic landscape of macrocycle formation and modification whiterose.ac.ukwhiterose.ac.uk. Ab initio calculations have also been applied to study the dynamic behavior of cyclooctene (B146475) derivatives, offering insights into molecular conformations through computational analysis uq.edu.au. Furthermore, frontier molecular orbital (FMO) theory, a quantum chemical method, has been applied to study reaction mechanisms, indicating the utility of quantum chemical approaches in understanding reactivity . NMR spectral simulations, often performed using quantum chemical methods, can also aid in assigning structures and understanding electronic environments muchong.com.

The thermodynamic feasibility of forming derivatives of this compound is a critical aspect investigated through computational chemistry. Molecular simulations, often employing quantum chemical methods like DFT, can calculate key thermodynamic parameters such as Gibbs free energy (∆G), enthalpy (∆H), and entropy (∆S) for chemical reactions sciencepublishinggroup.com. These parameters are essential for predicting the spontaneity and likelihood of a reaction occurring under specific conditions. Studies have shown that computational methods can predict the viability of ring expansion reactions, with DFT calculations providing insights into the energy barriers and thermodynamic favorability of forming cyclic structures whiterose.ac.ukwhiterose.ac.uksciencepublishinggroup.com. The analysis of potential energy surfaces (PES) using programs like Gaussian, coupled with thermodynamic data, allows researchers to assess the feasibility of synthesizing specific this compound derivatives sciencepublishinggroup.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to observe how molecules move and interact over time. This is particularly valuable for flexible macrocycles like this compound.

MD simulations can investigate the dynamic behavior of this compound, such as its ring puckering, the flexibility of its N-H bonds, and the conformational changes it undergoes in solution. While direct MD studies on the parent this compound are not explicitly detailed in the provided snippets, the principles are applied to related systems. For example, dynamic behavior has been investigated in the context of theranostic agents incorporating macrocyclic structures uq.edu.au. Furthermore, computational studies on metal complexes of triazecane derivatives, which involve coordination to metal ions (a form of host-guest interaction), have been performed. These studies analyze binding energies and structural characteristics, providing a basis for understanding how this compound derivatives might act as ligands or hosts for various guest species uq.edu.auqut.edu.au. The study of complexation reactions with metal ions, analyzed through computational methods, offers insights into the potential of these macrocycles in coordination chemistry and supramolecular assembly.

Solvent Effects on Macrocycle Conformation and Binding

Solvents play a critical role in dictating the conformational preferences and binding capabilities of macrocyclic compounds like this compound. The polarity, hydrogen-bonding capacity, and dielectric constant of a solvent can significantly influence the internal energetic landscape of a macrocycle by altering solvation energies of different conformers and modulating intramolecular interactions. Studies on related macrocyclic systems, such as 1,4,7-trithiacyclononane, have demonstrated that distinct conformational states can be stabilized or destabilized based on the solvent environment, often requiring sophisticated computational methods like molecular mechanics (MM) combined with density functional theory (DFT) to accurately map these preferences nih.gov.

Table 1: Illustrative Conformational Energies of a Related Macrocycle

| Conformation | MM2(91) Energy (kcal mol⁻¹) | DFT (BP86) Energy (kcal mol⁻¹) | Notes |

| C1 (Global Min) | 0.00 | 0.00 | Global minimum conformation. |

| C3 | 0.03 | > 4.0 | Higher energy in DFT, indicating potential solvent or electronic effects influencing stability. |

| C2 | 1.78 | 0.00 (LEC) | Low-Energy Conformer (LEC) in DFT, suggesting it is a stable state. |

Note: This data is for 1,4,7-trithiacyclononane and serves as an example of how computational methods are used to explore conformational preferences influenced by electronic structure and potentially solvent effects.

Computational Ligand Design Principles

Computational ligand design is a multifaceted discipline that employs theoretical and computational methods to create molecules with desired binding properties. Key principles include leveraging quantitative structure-activity relationships (QSAR) and molecular mechanics to model ligand conformations and their associated energies nih.gov. A fundamental understanding of the molecular forces governing recognition, such as hydrophobic interactions, hydrogen bonding, and electrostatic interactions, is essential for engineering ligands that exhibit high affinity and selectivity for their targets americanpharmaceuticalreview.com.

Modern ligand design increasingly relies on advanced computational techniques, including machine learning and deep learning (DL) architectures. These methods are employed for predicting drug-target binding affinities (DTA) and optimizing lead compounds by learning complex relationships between molecular features and biological activity frontiersin.orgnih.govnih.govarxiv.org. Structure-based design (SBDD) principles are also central, utilizing the three-dimensional structural information of a target to guide the design process through methods like fragment-based design, de novo design, and lead optimization chemrxiv.orgpkumdl.cnsaromics.com. These strategies aim to achieve optimal pre-organization and shape complementarity between the ligand and the target binding site bakerlab.org. Furthermore, accurately sampling the conformational flexibility of both ligands and targets is critical for improving the predictive power of computational models upc.edu.

Structure-Based Design Approaches Applicable to this compound Ligands

Structure-based design (SBDD) provides a rational pathway for developing tailored ligands, including derivatives of this compound. This approach typically commences with obtaining the three-dimensional structure of the target molecule, often through experimental techniques like X-ray crystallography or cryo-electron microscopy saromics.comnih.gov. Computational analysis of the target's binding site can then identify key features essential for molecular recognition, guiding the design process pkumdl.cn.

For this compound derivatives, SBDD would involve fitting the macrocyclic scaffold into a known binding pocket. This process would focus on optimizing the placement and nature of substituents on the triazecane ring to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, metal coordination) with the target and ensure optimal shape complementarity saromics.comnih.gov. Computational tools can predict how structural modifications to the this compound core or its appended groups will influence binding to a specific target pkumdl.cnnih.gov. The successful application of SBDD in related macrocyclic systems and other ligand classes highlights its potential for designing this compound-based compounds for specific applications, such as in theranostics uq.edu.au.

Table 2: Success Metrics in Structure-Guided De Novo Design

| Metric | Value | Notes |

| Hit Rate | 88% | Achieved for A2A receptor ligands, outperforming previous virtual screening efforts. |

| Nanomolar Ligands | 3 | Identified with confirmed functional activity in experimental validation. |

| Novel Chemotypes | 2 | Among the identified nanomolar ligands, indicating exploration of new chemical space. |

Note: This data illustrates the efficacy of integrating structure-based design principles with modern computational methods for ligand discovery.

Prediction of Binding Affinity and Selectivity using Computational Models

The accurate prediction of binding affinity and selectivity is paramount in computational ligand design, enabling the prioritization of promising candidates and the refinement of molecular structures. Computational models, ranging from traditional QSAR to sophisticated deep learning (DL) architectures, are widely employed for this purpose frontiersin.orgnih.govnih.govarxiv.org. DL models, such as convolutional neural networks (CNNs), recurrent neural networks (RNNs), and graph neural networks (GNNs), can process complex molecular representations (e.g., sequences, graphs, 3D structures) to learn intricate relationships between molecular features and binding outcomes nih.gov.

Table 3: Computational Design Outcomes for Affinity Optimization

| Design Stage/Parameter | Outcome Metric | Value | Notes |

| Initial Design | Binding Success | 2 out of 17 designs | Initial experimental characterization of computationally designed protein binders. |

| Optimized Design | Binding Affinity (Kd) | Picomolar level | Achieved through iterative library selection and deep sequencing, demonstrating significant enhancement of binding strength. |

| Selectivity | Relative Binding | Enhanced selectivity | Achieved by manipulating specific hydrogen-bonding interactions, demonstrating control over target specificity. |

Note: This data, derived from protein design studies, exemplifies the goals and potential outcomes of computational optimization for achieving high affinity and selectivity.

Compound Name Table:

this compound

1,4,7-trithiacyclononane

this compound-1,4,7-triyl)triacetic acid

6, 10-diisopropyl-3-methyl-1,4,7-triazecane-2,5,8,9- tetraone

9-Decyl-1,4,7-triazecane-8,10-dione

Advanced Applications and Emerging Research Directions for 1,4,7 Triazecane Systems

Supramolecular Chemistry and Host-Guest Recognition with 1,4,7-Triazecane Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, functional architectures. Macrocyclic compounds, including derivatives of this compound, are central to this field, acting as hosts for specific guest molecules or self-assembling into complex structures. The nitrogen atoms within the this compound ring provide potential sites for hydrogen bonding, metal coordination, and other non-covalent interactions, making them attractive building blocks for supramolecular systems.

Design of Synthetic Receptors and Molecular Containers

The rational design of synthetic receptors and molecular containers relies on creating molecular cavities that are complementary in size, shape, and electronic properties to target guest molecules. Derivatives of this compound can be synthesized with tailored functional groups to enhance their binding affinity and selectivity for specific guests, such as ions, small organic molecules, or biomolecules. The inherent flexibility of the this compound ring allows for conformational adjustments, potentially leading to induced-fit binding mechanisms, a key feature in highly selective molecular recognition systems demokritos.grsupramolecularevans.com. By incorporating specific recognition elements, such as hydrogen bond donors or acceptors, onto the triazecane scaffold, researchers can engineer receptors capable of discriminating between closely related analytes kdpublications.inthermofisher.comsemanticscholar.org. Furthermore, the macrocyclic nature can lead to the formation of well-defined cavities, suitable for encapsulating guest molecules, thereby creating molecular containers for applications in sensing, separation, or controlled delivery demokritos.grkdpublications.insemanticscholar.org.

Self-Assembly Processes of this compound Macrocycles

The ability of molecules to spontaneously organize into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. This compound derivatives can participate in self-assembly processes driven by various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination demokritos.grsupramolecularevans.comkdpublications.in. When functionalized with appropriate coordinating groups or designed to interact with metal ions, this compound units can serve as building blocks for the construction of complex supramolecular architectures, such as metal-organic cages, coordination polymers, or discrete macrocyclic assemblies mdpi.comnih.govnju.edu.cn. The precise arrangement of these units can lead to the formation of porous materials with tailored internal environments, useful for gas storage, separation, or catalysis. The dynamic nature of these non-covalent interactions allows for responsive assemblies that can change their structure or properties in response to external stimuli nih.govnju.edu.cn.

Supramolecular Gated Systems and Controlled Release Mechanisms

Supramolecular systems can be engineered to act as "gated" structures, controlling the access or release of encapsulated molecules. Derivatives of this compound, when incorporated into such systems, can function as gatekeepers or as components of the gating mechanism. For instance, a this compound-based macrocycle could encapsulate a drug molecule, with its release triggered by a specific stimulus, such as a change in pH, temperature, or the presence of a competitive guest molecule nih.govchemrxiv.org. The nitrogen atoms in the triazecane ring could be functionalized to respond to specific stimuli or to modulate the binding affinity of the host-guest complex. This approach offers a pathway towards developing intelligent drug delivery systems that release therapeutic agents precisely at the target site or only when required, thereby enhancing efficacy and minimizing side effects semanticscholar.orgnih.govchemrxiv.org.

Catalysis Mediated by this compound Metal Complexes

The ability of this compound to act as a multidentate ligand, coordinating to metal ions through its nitrogen atoms, makes it a promising scaffold for developing homogeneous catalysts. Metal complexes incorporating macrocyclic amine ligands often exhibit enhanced stability and unique catalytic properties compared to their acyclic counterparts. The specific arrangement of the nitrogen donors in the this compound ring can influence the coordination geometry around the metal center, thereby modulating its electronic and steric environment and, consequently, its catalytic activity and selectivity mdpi.comrsc.orgnih.govnih.gov.

Development of Catalytically Active Centers based on this compound Scaffolds

Transition metal complexes featuring this compound or its derivatives as ligands can be designed to catalyze a wide array of organic transformations. The nitrogen atoms can chelate various metal ions, including palladium, rhodium, copper, and molybdenum, forming stable complexes that can participate in catalytic cycles rsc.org. For example, palladium complexes with nitrogen-containing ligands are well-established catalysts for cross-coupling reactions, such as the Buchwald-Hartwig amination nih.govnih.gov. Similarly, complexes with rhodium or copper can be active in hydrogenation, oxidation, or C-H functionalization reactions mdpi.comrsc.orgnih.gov. The macrocyclic nature of this compound can provide a robust coordination environment, potentially leading to catalysts with improved thermal and chemical stability, which are crucial for industrial applications mdpi.comrsc.org.

Table 1: Representative Supramolecular Host-Guest Interactions and Applications

| Macrocycle Type (Example) | Typical Guests Recognized | Primary Interaction Mechanism | Application Principle |

| Cyclodextrins (CDs) | Aromatic compounds, steroids, drugs | Hydrophobic effect, hydrogen bonding | Drug encapsulation, solubility enhancement demokritos.grsemanticscholar.org |

| Cucurbit[n]urils (CBs) | Adamantane derivatives, paraquat, serotonin | Hydrogen bonding, van der Waals forces | Molecular recognition, sensing, controlled release chemrxiv.orgfrontiersin.org |

| Calixarenes | Anions, neutral organic molecules | Hydrogen bonding, π-π stacking | Ion sensing, molecular recognition demokritos.grkdpublications.in |

| Metal-Organic Macrocycles | Anions, neutral molecules | Metal coordination, hydrogen bonding | Molecular containers, separation, catalysis nih.govnju.edu.cn |

| Potential for this compound Derivatives | Small organic molecules, metal ions, anions | Metal coordination, hydrogen bonding, hydrophobic interactions | Selective binding, molecular encapsulation, gated release |

Ligand Design for Modulating Catalytic Activity and Selectivity

The efficacy of a metal complex as a catalyst is profoundly influenced by the nature of its ligands. For this compound-based catalysts, ligand design plays a critical role in tuning catalytic performance. Modifications to the this compound backbone, such as the introduction of substituents on the nitrogen atoms or carbon atoms, can alter the electronic density at the metal center and modify the steric environment around the active site mdpi.comnih.govcmu.edu. For instance, electron-donating groups can increase the electron density on the metal, potentially enhancing its reactivity in certain catalytic cycles, while bulky substituents can influence substrate access and selectivity, promoting specific reaction pathways or stereochemical outcomes mdpi.comnih.govcmu.edu. The development of chiral derivatives of this compound could lead to enantioselective catalysts capable of producing chiral products with high optical purity.

Table 2: Catalytic Applications of Metal Complexes with N-Donor Ligands

| Metal Complex (Ligand Type) | Reaction Type | Typical Performance Metric (Illustrative) | Reference Principle |

| Pd-NHC/Phosphatrane (e.g., cis-[Pd(IPr)(CAP)Cl₂]) | Buchwald-Hartwig Amination | Yield: >90%, TON: 100-1000s | Enhanced activity and stability nih.gov |

| Ru-Pincer Complexes | Alkane Dehydrogenation | High selectivity, good TON | Tunable electronic/steric environment mdpi.com |

| Cu-Bipyridine Derivatives | Atom Transfer Radical Polymerization (ATRP) | Low dispersity (Đ < 1.3), controlled molecular weight | Ligand electronics influence redox potential cmu.edu |

| Rh-Triazacyclononane Complexes | Various (e.g., hydrogenation, hydroformylation) | Moderate to high yields, tunable selectivity | Chelation effect, coordination geometry rsc.org |

| Potential for this compound Complexes | C-C coupling, C-H functionalization, oxidation/reduction, polymerization | Tunable yields, TONs, and selectivities via ligand modification | Macrocyclic chelation, electronic/steric tuning of metal center |

Compound List:

this compound

1,4,7-Triazacyclononane (B1209588) (TACN)

1,4,7-tri(4-pentynyl)-1,4,7-triazacyclononane (ptacn)

1,4,7-tri(5-phenyl-4-pentynyl)-1,4,7-triazacyclononane (pptacn)

1,4,7-tri(4-hexynyl)-1,4,7-triazacyclononane (4htacn)

1,4,7-triaza-9-phosphatricyclo[5.3.2.1]tridecane (CAP)

N-heterocyclic carbenes (NHCs)

Cyclodextrins (CDs)

Cucurbit[n]urils (CBs)

Calixarenes

Palladium (Pd)

Rhodium (Rh)

Copper (Cu)

Molybdenum (Mo)

Iridium (Ir)

Ruthenium (Ru)

Materials Science Applications of this compound Architectures

The incorporation of this compound-based structures into advanced materials leverages their robust coordination capabilities and the potential for functionalization. This has led to their exploration in polymeric materials, nanocarriers, and sensing platforms, aiming to impart specific properties for targeted applications.

Incorporation into Polymeric Materials and Nanocarriers

Functionalized derivatives of this compound, particularly those bearing chelating pendant arms, are increasingly being investigated for their role in polymeric materials and nanocarriers, primarily for biomedical applications. Ligands such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) are prominent examples. NOTA is a hexadentate chelator, utilizing its three nitrogen atoms and three carboxylate groups (N₃O₃-type) to form stable complexes with various metal ions unife.it.

These chelating moieties can be covalently attached to polymers or incorporated into nanoparticle structures. This integration allows for the creation of functionalized polymeric systems, such as polymeric nanoparticles, which can serve as drug delivery vehicles or imaging agents. The stability and inertness of metal complexes formed with NOTA are critical for maintaining the integrity of the nanocarrier and its payload within biological systems unife.itnih.gov. While the parent this compound ring itself may not form the primary polymeric backbone, its functionalized derivatives act as essential components for metal ion chelation, which can be crucial for targeted delivery, therapeutic efficacy, or diagnostic imaging when incorporated into nanocarrier systems uq.edu.aunih.govresearchgate.netnih.gov. Research is ongoing to optimize the synthesis and conjugation strategies of these triazecane-based chelators to various polymer architectures, including hyperbranched polymers and micelles, to enhance drug loading, controlled release, and targeting capabilities uq.edu.aufrontiersin.org.

Table 1: Functionalized Triazecane Derivatives in Nanomaterials

| Chelator Name | Core Structure | Coordination Type | Key Application Area | Relevant Metal Ions (Examples) |

| 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) | 1,4,7-Triazacyclononane | N₃O₃ | Radiopharmaceutical imaging, drug delivery | ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu |

| 1-(1,3-carboxypropyl)-4,7-carboxymethyl-1,4,7-triazacyclononane (NODAGA) | 1,4,7-Triazacyclononane | N₃O₃ | Radiopharmaceutical imaging, targeted therapy | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y |

Design of Sensing Platforms

The ability of this compound and its derivatives to selectively bind metal ions makes them attractive candidates for the development of sensing platforms. By functionalizing the triazecane scaffold with chromogenic or fluorogenic signaling units, researchers can create chemosensors capable of detecting specific metal ions in solution. The coordination of a target metal ion to the triazecane ring can induce a measurable change in the optical properties (e.g., fluorescence intensity or wavelength shift) of the attached signaling moiety mdpi.comfigshare.comnih.govresearchgate.net.

While many studies focus on other macrocyclic systems for sensing, the fundamental principles apply to triazecane derivatives. The nitrogen atoms within the triazecane ring provide coordination sites, and the flexibility of the ring allows for adaptation to the ionic radii of various metal ions. This selectivity is crucial for distinguishing between different analytes in complex matrices. Research in this area aims to develop highly sensitive and selective sensors for environmental monitoring, biological analysis, and industrial process control nih.govmdpi.com.

Table 2: Principles of Macrocyclic Chemosensors for Metal Ions

| Sensing Mechanism | Target Analyte Class | Signaling Moiety (Example) | Macrocyclic Ligand Role | Observed Signal Change |

| PET/CHEF | Metal Cations | Fluorescent dyes | Metal ion binding | Fluorescence enhancement/quenching |

| Colorimetric | Metal Cations | Chromophores | Metal ion coordination | Color change |

Bio-Mimetic Systems and Biological Inorganic Chemistry Analogues

The structural features and coordination chemistry of this compound derivatives lend themselves exceptionally well to mimicking the active sites and functions of metalloenzymes and other biological systems. Their robust metal complexes are instrumental in understanding fundamental biological processes and developing novel therapeutic and diagnostic agents.

Modeling Metalloenzymes and Natural Systems

1,4,7-Triazacyclononane (TACN) and its substituted derivatives are widely employed as ligands in the construction of biomimetic models for metalloenzymes nih.govnih.gov. The tridentate coordination of the TACN ring, often in a facial manner, provides a stable and well-defined coordination sphere for various transition metal ions, including iron, copper, and manganese. These complexes can replicate key aspects of metalloenzyme active sites, enabling the study of their catalytic mechanisms and structure-activity relationships nih.govrsc.orgconicet.gov.arnju.edu.cnwikipedia.org.

For instance, iron complexes featuring TACN have been synthesized to mimic the function of α-ketoglutarate-dependent oxygenases, demonstrating catalytic O₂ activation and substrate oxygenation rsc.org. Similarly, copper complexes with TACN-based ligands have been designed to model the active sites of multicopper enzymes such as ascorbate (B8700270) oxidase and laccase, providing insights into electron transfer and oxygen activation processes nih.gov. The kinetic inertness and thermodynamic stability of these macrocyclic metal complexes are paramount, allowing them to withstand challenging reaction conditions and maintain their structural integrity, thereby faithfully replicating enzymatic functions nih.gov.

Table 3: 1,4,7-Triazacyclononane (TACN) in Metalloenzyme Mimicry

| Metalloenzyme Class/System Mimicked | Metal Ion | TACN Derivative/Complex Type | Observed Biomimetic Activity/Function | Reference |

| α-Ketoglutarate-Dependent Oxygenases | Fe | Facial capping tridentate | Catalytic O₂ activation, substrate oxygenation | rsc.org |

| Multicopper Enzymes (e.g., Laccase) | Cu | Various TACN complexes | Mimicry of type-2/type-3 copper centers | nih.gov |

| Various Metalloenzymes | Various | TACN and derivatives | Understanding structure and function | nih.govnih.gov |

Radiometal-Binding Motifs and their Coordination Properties

The exceptional thermodynamic stability and kinetic inertness of metal complexes formed by this compound derivatives make them highly valuable as radiometal-binding motifs for applications in nuclear medicine, including diagnostic imaging and targeted radionuclide therapy unife.itnih.govubc.ca. Ligands such as NOTA, a functionalized derivative of 1,4,7-triazacyclononane, are particularly well-suited for chelating a wide range of medically relevant radiometals.

Table 4: this compound Derivatives as Radiometal Chelators

| Radiometal | Chelator (Derivative of this compound) | Coordination Type | Primary Application | Stability Characteristics |

| ⁶⁸Ga | NOTA | N₃O₃ | PET Imaging | High thermodynamic and kinetic stability |

| ¹¹¹In | NOTA, NODAGA | N₃O₃ | SPECT Imaging | Good stability in vivo |

| ¹⁷⁷Lu | NOTA, NODAGA | N₃O₃ | Targeted Therapy | High thermodynamic and kinetic stability |

| ⁹⁰Y | NOTA | N₃O₃ | Targeted Therapy | High thermodynamic and kinetic stability |

Compound List

This compound: A cyclic amine with an eight-membered ring containing three nitrogen atoms at positions 1, 4, and 7.

1,4,7-Triazacyclononane (TACN): A nine-membered cyclic amine with three nitrogen atoms at positions 1, 4, and 7. It is a common precursor and scaffold for many functionalized derivatives.

1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): A derivative of TACN where each nitrogen atom is functionalized with an acetic acid group, forming a potent hexadentate chelator.

1-(1,3-carboxypropyl)-4,7-carboxymethyl-1,4,7-triazacyclononane (NODAGA): Another derivative of TACN, featuring a carboxymethyl group on two nitrogens and a carboxypropyl group on the third, also acting as a strong chelator.

Q & A

Q. Table 1: Research Applications of this compound

Key Recommendations for Researchers

- Interdisciplinary collaboration : Integrate synthetic chemistry with computational modeling and toxicology .

- Transparency : Document negative results and optimization failures to guide future studies .

- Ethical compliance : Adhere to safety protocols for handling reactive intermediates (e.g., glovebox use, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.